(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde is subjected to a reductive amination reaction with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then subjected to further purification and isolation to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.
Automated Synthesis: Employing automated synthesis machines to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenethylamines.
Scientific Research Applications
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: It may interact with neurotransmitter receptors, influencing their activity.
Enzymatic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites.
Cellular Pathways: It may affect cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(3-Hydroxyphenyl)-2-methylpropan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-3-(3-Methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Stereochemistry: The (2R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.
Properties
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHVHCVHTWLEZ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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